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Cat. No.: B098770

For Researchers, Scientists, and Drug Development Professionals
Introduction

3-Bromo-2-fluoro-5-methylpyridine is a key pharmaceutical intermediate, valued for its utility
in the synthesis of complex organic molecules, particularly in the development of kinase
inhibitors.[1] Its unique substitution pattern, featuring bromine, fluorine, and methyl groups on a
pyridine ring, offers a versatile scaffold for medicinal chemists. The bromine atom serves as a
crucial handle for various cross-coupling reactions, enabling the introduction of diverse
molecular fragments. The fluorine atom can enhance metabolic stability and bioavailability of
the final drug compound, a common strategy in modern drug design.[1] This document
provides detailed application notes and experimental protocols for the use of 3-Bromo-2-
fluoro-5-methylpyridine in pharmaceutical synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-Bromo-2-fluoro-5-
methylpyridine (CAS: 17282-01-8) is presented in Table 1. This data is essential for its proper
handling, storage, and application in synthetic procedures.[2][3]
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Property Value Reference
Molecular Formula CeHsBrFN [2][3]
Molecular Weight 190.01 g/mol [2]
Appearance White crystalline powder [4]

Melting Point 57.0t0 61.0 °C [2]

Boiling Point (Predicted) 207.8 +35.0°C [2]

Density 1.6 g/cm3 [2]

Flash Point 79.5+259°C [2]

Purity >98.0% [4]

Applications in Pharmaceutical Synthesis

3-Bromo-2-fluoro-5-methylpyridine is a valuable building block for the synthesis of various
pharmaceutical agents, most notably kinase inhibitors targeting signaling pathways implicated
in cancer.[3][5] The pyridine core is a prevalent motif in numerous approved drugs, and the
specific substitution of this intermediate allows for the strategic construction of molecules that
can interact with the ATP-binding site of kinases.[1][5]

The primary applications involve palladium-catalyzed cross-coupling reactions, such as the
Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N
bond formation.[1][6] These reactions allow for the modular assembly of complex drug
candidates.

Experimental Protocols

The following protocols are representative examples of how 3-Bromo-2-fluoro-5-
methylpyridine can be utilized in key synthetic transformations relevant to pharmaceutical
drug discovery.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://patents.google.com/patent/US9604966B2/en
https://www.echemi.com/products/pd180727111477-3-bromo-2-fluoro-5-methylpyridine.html
https://patents.google.com/patent/US9604966B2/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC6648393/
https://patents.google.com/patent/US9604966B2/en
https://patents.google.com/patent/US9604966B2/en
https://patents.google.com/patent/US9604966B2/en
https://patents.google.com/patent/US9604966B2/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC6648393/
https://www.benchchem.com/product/b098770?utm_src=pdf-body
https://www.echemi.com/products/pd180727111477-3-bromo-2-fluoro-5-methylpyridine.html
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/pyrazolo-1,5-a-pyridines.shtm
https://pubs.acs.org/doi/10.1021/acsomega.9b02430
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/pyrazolo-1,5-a-pyridines.shtm
https://pubs.acs.org/doi/10.1021/acsomega.9b02430
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra07716j
https://www.benchchem.com/product/b098770?utm_src=pdf-body
https://www.benchchem.com/product/b098770?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-
coupling of 3-Bromo-2-fluoro-5-methylpyridine with an arylboronic acid. This reaction is
fundamental for creating biaryl structures commonly found in kinase inhibitors.

Reaction Scheme:

3-Bromo-2-fluoro-5-methylpyridine

Pd Catalyst, Base Solvent, Heat — Coupled Product

Arylboronic Acid

Click to download full resolution via product page
General Suzuki-Miyaura cross-coupling reaction.
Materials:
e 3-Bromo-2-fluoro-5-methylpyridine
 Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
o Palladium catalyst (e.g., Pd(PPhs)a or PdCIlz(dppf))
o Base (e.g., K2COs, Cs2CO0Os, or KzPOa)
e Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
o Water (if using a biphasic system)
¢ Inert gas (Nitrogen or Argon)
Procedure:

» To an oven-dried Schlenk flask, add 3-Bromo-2-fluoro-5-methylpyridine (1.0 equiv.), the
arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

e Add the palladium catalyst (0.01-0.05 equiv.).
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» Evacuate and backfill the flask with an inert gas three times.
e Add the anhydrous solvent and, if applicable, degassed water.

o Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the
required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

o Upon completion, cool the reaction mixture to room temperature.

» Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines:

Catalyst Temperatur . .
Base Solvent Time (h) Yield (%)
System e (°C)
Pd(PPhs)s (5 1,4-Dioxane /
K3POa 90 18 75-85
mol%) H20 (4:1)
Pdz(dba)s
(1.5 mol%) / ]
K3POa Toluene 100 18 Varies
SPhos (3.6
mol%)

NazCOs (2M Toluene/Diox ]
PdClz(dppf) 85 4 Varies
aqg.) ane (4:1)

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of 3-
Bromo-2-fluoro-5-methylpyridine with an amine. This is a key step in the synthesis of many
kinase inhibitors that feature an amino-pyridine core.
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Reaction Scheme:

3-Bromo-2-fluoro-5-methylpyridine
—_—
Pd Catalyst, Ligand, Base

S

Amine

Solvent, Heat — Aminated Product

Click to download full resolution via product page
General Buchwald-Hartwig amination reaction.
Materials:
e 3-Bromo-2-fluoro-5-methylpyridine
e Amine (e.g., morpholine, aniline)
o Palladium precatalyst (e.g., Pdz(dba)s or Pd(OAc)z2)
» Phosphine ligand (e.g., BINAP, XPhos, or RuPhos)
e Base (e.g., NaOtBu, KsPOas, or Cs2COs)
¢ Anhydrous solvent (e.g., toluene, 1,4-dioxane)
 Inert gas (Nitrogen or Argon)
Procedure:

» In a glovebox or under a stream of inert gas, add the palladium precatalyst and the
phosphine ligand to an oven-dried Schlenk flask.

» Add the base, 3-Bromo-2-fluoro-5-methylpyridine (1.0 equiv.), and the amine (1.1-1.5
equiv.).

e Add the anhydrous solvent.
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o Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C)
with stirring for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

 After cooling to room temperature, dilute the mixture with an organic solvent and filter
through a pad of celite.

o Wash the filtrate with water and brine.
» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
 Purify the residue by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines:

Catalyst/Ligan Temperature .
Base Solvent Time (h)
d (°C)
Pdz(dba)s / (z)-
NaOtBu Toluene 80 4
BINAP
Pd(OAc)z / _
KsPOa 1,4-Dioxane 100 18
XPhos
Pdz(dba)s /
Cs2CO0s3 Toluene 110 12
RuPhos
Visualizations

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase
inhibitor using 3-Bromo-2-fluoro-5-methylpyridine as a starting material. This workflow
combines the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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